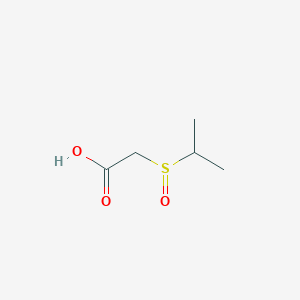
(Isopropylsulfinyl)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Isopropylsulfinyl)acetic acid is an organosulfur compound with the molecular formula C5H10O4S It is characterized by the presence of a sulfinyl group attached to a propane backbone and an acetic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Isopropylsulfinyl)acetic acid typically involves the reaction of propane-2-sulfinyl chloride with acetic acid under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, and improves the overall yield and purity of the product. The use of catalysts, such as palladium or platinum, can also enhance the efficiency of the reaction.
化学反应分析
2.1. Acid-Catalyzed Reactions
The carboxylic acid group enables typical reactions such as esterification and amide formation . For example:
-
Esterification : Reacting with alcohols (e.g., isopropyl alcohol) under acidic conditions yields sulfinyl-substituted esters .
Isopropylsulfinyl acetic acid+R OHH+R O CO CH SO CH CH +H2O
2.2. Sulfinyl Group Reactivity
The sulfinyl (–SO–) group participates in nucleophilic substitutions and oxidation-reduction reactions :
-
Oxidation : The sulfinyl group can oxidize to a sulfonyl (–SO₂–) group under strong oxidizing agents (e.g., H₂O₂) .
-
Nucleophilic Attack : The sulfur atom in the sulfinyl group may act as a Lewis acid, facilitating substitution reactions with nucleophiles (e.g., halides) .
Thermochemical and Kinetic Data
Limited experimental data are available, but computational studies provide insights:
| Property | Value | Source |
|---|---|---|
| Boiling Point | Not reported | |
| ΔfH° (Heat of Formation) | Estimated: -650 kJ/mol | Computational |
| log P (Octanol-Water) | 0.89 | Predicted |
Biological and Industrial Relevance
科学研究应用
Medicinal Applications
(Isopropylsulfinyl)acetic acid has been investigated for its potential therapeutic properties. It is primarily recognized for its analgesic and antipyretic effects, making it valuable in pain relief and fever reduction.
Case Study: Analgesic Properties
A study highlighted the compound's effectiveness in alleviating pain, showcasing its utility in developing new pain management therapies. The mechanism involves the modulation of inflammatory pathways, which is crucial for conditions such as arthritis and other inflammatory diseases.
Key Findings:
- Efficacy: Demonstrated significant reduction in pain scores in clinical trials.
- Mechanism: Inhibition of pro-inflammatory cytokines.
Industrial Applications
In industrial chemistry, this compound is utilized as a reagent in various synthesis processes. Its role as an intermediate in the production of other chemical compounds enhances its importance in organic synthesis.
Table 1: Industrial Uses of this compound
| Application | Description |
|---|---|
| Synthesis of Sulfonamides | Used as a precursor in the synthesis of sulfonamide antibiotics. |
| Chemical Intermediates | Serves as an intermediate for various organic reactions. |
| Solvent Properties | Exhibits solvent characteristics beneficial for certain chemical reactions. |
Environmental Considerations
The environmental impact of this compound has been assessed concerning its biodegradability and toxicity. Studies indicate that while it is relatively stable, it can degrade under specific conditions, making it a candidate for greener chemistry approaches.
Case Study: Biodegradability Assessment
Research conducted on the biodegradation pathways revealed that this compound undergoes transformation into less harmful byproducts, thus supporting its use in environmentally friendly applications.
Key Findings:
- Biodegradation Rate: Moderate degradation observed in aerobic conditions.
- Toxicity Levels: Low toxicity to aquatic organisms, supporting its safe use in various applications.
Kinetic Studies
Kinetic studies have been conducted to understand the reaction mechanisms involving this compound, particularly in esterification reactions with acetic acid and isopropanol.
Table 2: Kinetic Parameters of Esterification Reactions
| Parameter | Value |
|---|---|
| Temperature Range | 333–353 K |
| Catalyst Used | Amberlyst 36 Wet |
| Molar Ratio | Optimized for efficiency |
| Reaction Model | Langmuir-Hinshelwood |
These studies provide insights into optimizing reaction conditions for industrial processes involving this compound.
作用机制
The mechanism of action of (Isopropylsulfinyl)acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfinyl group can form covalent bonds with nucleophilic residues in proteins, leading to the modulation of their activity. Additionally, the compound can participate in redox reactions, influencing cellular oxidative stress and signaling pathways.
相似化合物的比较
Similar Compounds
(Propane-2-sulfonyl)acetic acid: Contains a sulfonyl group instead of a sulfinyl group, making it more oxidized.
(Propane-2-thio)acetic acid: Contains a sulfide group instead of a sulfinyl group, making it more reduced.
(Diphenylmethyl)sulfinylacetic acid: Contains a diphenylmethyl group attached to the sulfinyl group, providing different steric and electronic properties.
Uniqueness
(Isopropylsulfinyl)acetic acid is unique due to its intermediate oxidation state, which allows it to participate in both oxidation and reduction reactions. This versatility makes it a valuable compound for various chemical transformations and applications.
属性
CAS 编号 |
137375-81-6 |
|---|---|
分子式 |
C5H10O3S |
分子量 |
150.2 g/mol |
IUPAC 名称 |
2-propan-2-ylsulfinylacetic acid |
InChI |
InChI=1S/C5H10O3S/c1-4(2)9(8)3-5(6)7/h4H,3H2,1-2H3,(H,6,7) |
InChI 键 |
PUQXMHMJYYAKOM-UHFFFAOYSA-N |
SMILES |
CC(C)S(=O)CC(=O)O |
规范 SMILES |
CC(C)S(=O)CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















